1-Iodo-4-(2-methylpropoxy)benzene

Description

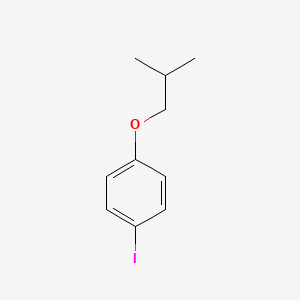

1-Iodo-4-(2-methylpropoxy)benzene is an iodoarene derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the para position relative to the iodine atom. This compound belongs to a broader class of functionalized iodobenzenes, which are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and radiofluorination processes . The 2-methylpropoxy group introduces steric bulk and moderate electron-donating effects, influencing reactivity and stability in catalytic systems.

Properties

Molecular Formula |

C10H13IO |

|---|---|

Molecular Weight |

276.11 g/mol |

IUPAC Name |

1-iodo-4-(2-methylpropoxy)benzene |

InChI |

InChI=1S/C10H13IO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |

InChI Key |

PTOQTDPZLASRJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Iodo-4-methoxybenzene (C₇H₇IO)

- Substituent : Methoxy (-OCH₃), a stronger electron-donating group.

- Reactivity : Exhibits higher yields (70%) in Ni-catalyzed reductive coupling reactions due to enhanced electron density at the aromatic ring, facilitating oxidative addition .

- Limitation : Susceptible to demethylation under harsh conditions, limiting utility in acidic environments.

1-Iodo-4-(trifluoromethyl)benzene (C₇H₄F₃I)

- Substituent : Trifluoromethyl (-CF₃), a strong electron-withdrawing group.

- Reactivity : Lower yield (42%) in cross-couplings due to reduced electron density . Forms bridged μ-oxa compounds during oxidation with peracetic acid, complicating synthesis of (diacetoxyiodo)arenes .

- Applications : Compatible with Pd/XantPhos systems for diaryl cyclopropane synthesis .

1-Iodo-2-methoxybenzene (C₇H₇IO)

- Substituent : Methoxy at the ortho position.

- Reactivity : Yields drop to 33% due to steric hindrance and unfavorable electronic effects, highlighting the importance of substituent position .

Alkoxy Substituent Variations

1-Iodo-4-(prop-2-ynyloxy)benzene (C₉H₇IO)

- Substituent : Propargyloxy (-O-CH₂-C≡CH).

- Properties: Higher molecular weight (258.06 g/mol) and linear alkyne moiety enable click chemistry applications.

1-Iodo-4-(vinyloxy)benzene (C₈H₇IO)

- Substituent : Vinyloxy (-O-CH=CH₂).

- Stability : Discontinued commercial availability suggests challenges in synthesis or storage, possibly due to polymerization .

Steric and Electronic Profiles

*Calculated based on molecular formula C₁₀H₁₃IO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.